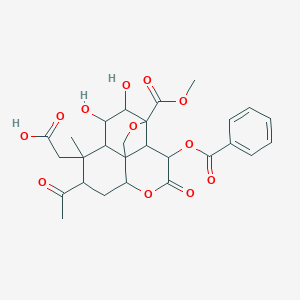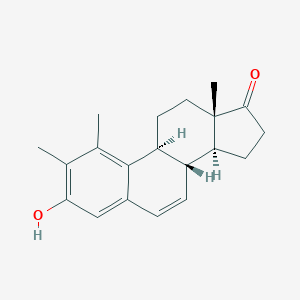
3,4,5-Trimethoxybenzoesäureanhydrid
Übersicht
Beschreibung
3,4,5-Trimethoxybenzoic Anhydride: is an organic compound with the molecular formula C20H22O9 and a molecular weight of 406.39 g/mol . It is a derivative of benzoic acid, specifically a trimethoxy-substituted benzoic anhydride. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4,5-Trimethoxybenzoic Anhydride is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the preparation of various derivatives for research purposes .
Biology and Medicine: In biological research, this compound is used to study the effects of methoxy-substituted benzoic anhydrides on cellular processes.
Industry: The compound is used in the production of dyes, inks, and photographic developers. It also finds applications in the synthesis of specialty chemicals and materials .
Wirkmechanismus
Target of Action
3,4,5-Trimethoxybenzoic Anhydride is a derivative of benzoic acid and is known to have potent antioxidant properties . It has been evaluated for its antihypertensive and local anesthetic activity .
Mode of Action
It is known that the compound interacts with its targets to exert its effects . For example, it has been shown to exhibit hypotensive activity following intravenous administration to normotensive dogs .
Biochemical Pathways
Given its antioxidant properties, it may be involved in pathways related to oxidative stress .
Result of Action
It has been shown to exhibit some degree of local anesthetic activity .
Biochemische Analyse
Biochemical Properties
3,4,5-Trimethoxybenzoic Anhydride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of ester bonds. This compound is known to react with amines and alcohols, forming amides and esters, respectively . These interactions are crucial in the synthesis of pharmaceuticals and other organic compounds.
Cellular Effects
3,4,5-Trimethoxybenzoic Anhydride has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been shown to impact the expression of genes related to cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 3,4,5-Trimethoxybenzoic Anhydride involves its interaction with specific biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it has been found to inhibit certain hydrolases, preventing the breakdown of specific substrates . Additionally, 3,4,5-Trimethoxybenzoic Anhydride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethoxybenzoic Anhydride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 3,4,5-Trimethoxybenzoic Anhydride can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxybenzoic Anhydride vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
3,4,5-Trimethoxybenzoic Anhydride is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and transferases, facilitating the conversion of substrates into products . This compound can also affect the levels of certain metabolites, altering the overall metabolic flux within cells. Additionally, it has been found to influence the activity of cofactors involved in these pathways.
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethoxybenzoic Anhydride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in certain tissues, depending on its affinity for specific biomolecules and its rate of metabolism.
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxybenzoic Anhydride is influenced by its chemical properties and interactions with other biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, as it interacts with different enzymes and proteins within these subcellular regions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzoic Anhydride can be synthesized through the reaction of 3,4,5-Trimethoxybenzoic Acid with acetic anhydride or other anhydrides under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the anhydride .
Industrial Production Methods: In industrial settings, the production of 3,4,5-Trimethoxybenzoic Anhydride involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4,5-Trimethoxybenzoic Anhydride can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 3,4,5-Trimethoxybenzoic Acid.
Reduction: 3,4,5-Trimethoxybenzyl Alcohol.
Substitution: Various substituted benzoic anhydrides depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 3,4,5-Trimethoxybenzoic Acid
- 3,4,5-Trimethoxybenzyl Alcohol
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzoyl Chloride
Comparison: 3,4,5-Trimethoxybenzoic Anhydride is unique due to its anhydride functional group, which makes it more reactive compared to its acid or alcohol counterparts. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJFTZJNDJDCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169185 | |
| Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-88-6 | |
| Record name | Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1719-88-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4',5,5'-hexamethoxybenzoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4,4',5,5'-HEXAMETHOXYBENZOIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFG37BUS5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,4,5-trimethoxybenzoic anhydride in the synthesis of anticancer agents?
A: 3,4,5-Trimethoxybenzoic anhydride plays a crucial role as a key reagent in synthesizing 1-aroylindoles and 1-aroylindolines, two classes of compounds investigated for their anticancer potential. [] These compounds are structural analogs of combretastatin A-4 (CA-4), a natural product known for its potent antitumor activity.
Q2: How does the structure of the synthesized compounds relate to their anticancer activity?
A: The study emphasizes the importance of the trimethoxyphenyl moiety, derived from 3,4,5-trimethoxybenzoic anhydride, in contributing to the cytotoxic activity of the synthesized compounds. [] Notably, modifications to this core structure significantly influence the potency against cancer cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)


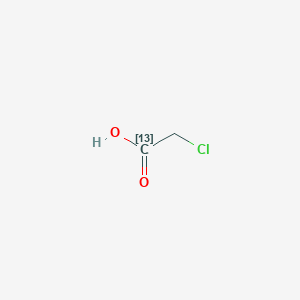
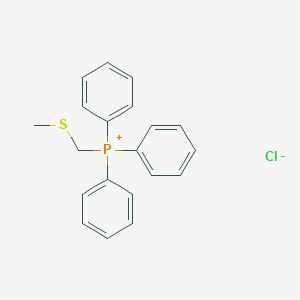
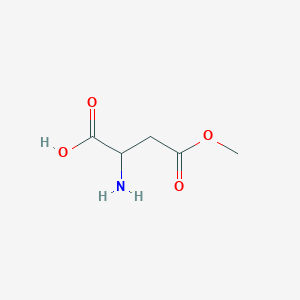
![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)
